Trp-Arg-Trp-Trp-Trp-Trp-NH2

Description

Structure and Properties

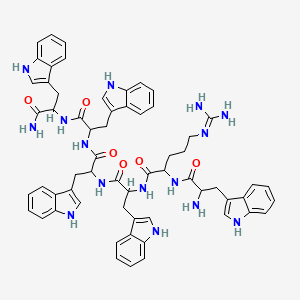

WRW4 is a synthetic hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp-NH₂ and molecular formula C₆₁H₆₅N₁₅O₆ (MW: 1104.3 g/mol) . It is provided as a white lyophilized solid with >95% purity and solubility in water-acetonitrile (1:2) .

Biological Activity

WRW4 is a selective antagonist of formyl peptide receptor 2 (FPR2/ALX), inhibiting FPR2-mediated signaling pathways such as intracellular calcium release, extracellular signal-regulated kinase (ERK) activation, and chemotaxis in neutrophils . It blocks pro-inflammatory responses induced by ligands like amyloid-β42, WKYMVm, and serum amyloid A (SAA) with an IC₅₀ of 0.23 μM for FPR2 . WRW4 is widely used to study FPR2's role in neuroinflammation, sepsis, and neurodegenerative diseases .

Properties

Molecular Formula |

C61H65N15O6 |

|---|---|

Molecular Weight |

1104.3 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66) |

InChI Key |

IRJDOVLLPORVJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trp-Arg-Trp-Trp-Trp-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Industrial Production Methods

While industrial production methods for this compound are not widely documented, the principles of SPPS can be scaled up for larger production. Automation of the peptide synthesis process and optimization of purification steps are key factors in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Trp-Arg-Trp-Trp-Trp-Trp-NH2 primarily undergoes:

Oxidation: This can occur at the tryptophan residues, leading to the formation of kynurenine or other oxidized products.

Reduction: The peptide can be reduced using agents like DTT (dithiothreitol) to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide for research purposes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Various amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids.

Scientific Research Applications

Trp-Arg-Trp-Trp-Trp-Trp-NH2 has several scientific research applications:

Immunology: It is used to study the role of FPR2 and FPR3 in immune responses and inflammation.

Neuroscience: Research on neuroinflammation and neurodegenerative diseases often involves this peptide.

Pharmacology: It serves as a tool to investigate the pharmacological properties of FPR2 and FPR3 antagonists.

Cell Biology: Studies on cell signaling pathways and chemotaxis utilize this compound.

Mechanism of Action

Trp-Arg-Trp-Trp-Trp-Trp-NH2 exerts its effects by binding to and antagonizing FPR2 and FPR3. This interaction inhibits the signaling pathways mediated by these receptors, leading to reduced intracellular calcium levels and decreased chemotaxis. The peptide also prevents the production of superoxide in neutrophils, thereby modulating inflammatory responses .

Comparison with Similar Compounds

Key Comparators in the FPR Receptor Family

The FPR receptor family includes FPR1 (pro-inflammatory) and FPR2/ALX (pro-resolving or pro-inflammatory, context-dependent). Below is a comparison of WRW4 with structurally or functionally related compounds:

Mechanistic and Functional Differences

Receptor Specificity

- WRW4 primarily antagonizes FPR2 , though early studies suggested FPR1 activity . Recent evidence confirms its selectivity for FPR2 in blocking pro-inflammatory ligands like WKYMVm and Aβ42 .

- CsH is a FPR1-specific antagonist , preventing FPR1 activation by bacterial or mitochondrial formylated peptides .

Signaling Pathways

- WRW4 suppresses NF-κB , MAPK , and IRAK1/TRAF6 pathways in microglia, attenuating neuroinflammation .

- QC1 (FPR2 agonist) counteracts Aβ toxicity by enhancing phagocytosis and reducing pro-inflammatory cytokine release .

Structural and Pharmacokinetic Properties

- WRW4’s tryptophan-rich sequence enhances binding to FPR2’s hydrophobic pockets, while Ac2-26 (a 25-amino acid peptide) relies on annexin A1-derived motifs for FPR2 activation .

WRW4 in Neuroprotection

- In subarachnoid hemorrhage (SAH) models, WRW4 abolished the anti-inflammatory effects of resolvin D1 (RvD1), confirming FPR2’s role in RvD1-mediated neuroprotection .

- WRW4 reversed Ac2-26’s benefits in cerebral ischemia, demonstrating FPR2’s dual role in inflammation resolution .

Comparative In Vivo Studies

Biological Activity

Trp-Arg-Trp-Trp-Trp-Trp-NH2, commonly referred to as WRW4, is a synthetic peptide notable for its unique sequence comprising five tryptophan (Trp) residues and one arginine (Arg) residue. This structure endows the peptide with various biological activities, particularly in antimicrobial and anti-inflammatory contexts. The following sections detail its synthesis, biological mechanisms, and relevant research findings.

Synthesis of WRW4

The synthesis of WRW4 typically employs Solid-Phase Peptide Synthesis (SPPS), a widely used method for constructing peptides. The process involves several key steps:

- Resin Loading : The first amino acid (protected arginine) is attached to a solid resin.

- Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.

- Coupling : The next protected amino acid (tryptophan) is activated and coupled to the growing peptide chain.

- Repetition : Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

- Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all protecting groups are removed.

WRW4 exhibits its biological activity primarily through interactions with microbial cell membranes. The cationic nature of the arginine residues allows the peptide to bind effectively to negatively charged bacterial membranes. The hydrophobic tryptophan residues facilitate membrane insertion, leading to membrane disruption and subsequent cell lysis.

Additionally, WRW4 may modulate immune responses by interacting with specific receptors involved in inflammatory processes. Research indicates that it acts as an antagonist for formyl peptide receptor-like 2 (FPR2), which plays a significant role in leukocyte recruitment during inflammation .

Biological Activities

The biological activities of WRW4 can be categorized as follows:

- Antimicrobial Activity : Studies have shown that WRW4 possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes.

- Anti-inflammatory Effects : WRW4 has been implicated in modulating inflammatory responses, potentially reducing excessive leukocyte recruitment in conditions such as acute heart failure .

- Receptor Interaction : The compound's ability to antagonize FPR2 suggests potential therapeutic applications in managing inflammatory diseases.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that WRW4 exhibits potent activity against Escherichia coli, with effective concentrations resulting in significant reductions in bacterial viability .

- Comparative studies with other peptides indicate that WRW4's unique composition enhances its antimicrobial potency relative to shorter or similarly structured peptides.

- Inflammation Modulation :

-

Comparative Analysis :

- A comparison of WRW4 with other related peptides highlighted its superior activity due to the specific arrangement of tryptophan and arginine residues, which optimize both cationic charge and hydrophobicity for membrane interactions.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.